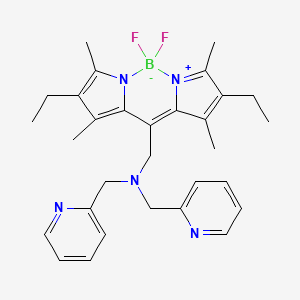

Di-(2-picolyl)aminomethyl BODIPY

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Di-(2-picolyl)aminomethyl BODIPY is a fluorescent dye belonging to the BODIPY family, known for its exceptional photophysical properties. This compound is widely used in various scientific research fields due to its high fluorescence quantum yield, photostability, and ability to be easily modified for specific applications .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Di-(2-picolyl)aminomethyl BODIPY typically involves the condensation of a boron-dipyrromethene (BODIPY) core with di-(2-picolyl)amine. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing automated purification systems to ensure consistency and high yield .

化学反应分析

Types of Reactions

Di-(2-picolyl)aminomethyl BODIPY undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride; reactions are usually performed in methanol or ethanol.

Substitution: Various nucleophiles like amines or thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the BODIPY core, while substitution reactions can produce a wide range of functionalized BODIPY derivatives .

科学研究应用

Di-(2-picolyl)aminomethyl BODIPY has numerous applications in scientific research, including:

Chemistry: Used as a fluorescent probe for detecting metal ions and studying chemical reactions.

Biology: Employed in fluorescence microscopy for imaging cellular structures and tracking biological processes.

Medicine: Utilized in diagnostic assays and as a component of fluorescent markers for detecting diseases.

Industry: Applied in the development of fluorescent sensors and materials for various industrial applications

作用机制

The mechanism of action of Di-(2-picolyl)aminomethyl BODIPY involves its ability to absorb light and emit fluorescence. The compound’s fluorescence properties are attributed to the BODIPY core, which undergoes electronic transitions upon light absorption. The di-(2-picolyl)aminomethyl group enhances the compound’s ability to interact with specific molecular targets, such as metal ions or biological macromolecules, through coordination or binding interactions .

相似化合物的比较

Similar Compounds

- Di-(2-picolyl)amine BODIPY

- Di-(2-picolyl)aminomethyl fluorescein

- Di-(2-picolyl)aminomethyl rhodamine

Uniqueness

Di-(2-picolyl)aminomethyl BODIPY stands out due to its high fluorescence quantum yield, photostability, and versatility in various applications. Compared to other similar compounds, it offers better performance in terms of brightness and stability, making it a preferred choice for many scientific research applications .

生物活性

Di-(2-picolyl)aminomethyl BODIPY is a compound that has garnered attention in the field of biochemistry and molecular imaging due to its unique photophysical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, fluorescence characteristics, cellular interactions, and applications in biomedical research.

BODIPY (Boron-dipyrromethene) derivatives are known for their bright fluorescence, high stability, and ease of functionalization. They have been widely utilized in biological imaging, sensing, and therapeutic applications. The specific compound this compound incorporates dipicolylamine moieties that enhance its binding capabilities with metal ions and biological targets.

2. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 2-picolylamine with a suitable boron precursor. The general synthetic route can be summarized as follows:

- Reagents : 2-Picolylamine, boron precursor (e.g., boron trifluoride diethyl etherate).

- Solvent : Commonly used solvents include dichloromethane or acetonitrile.

- Reaction Conditions : The reaction is often conducted under reflux conditions to facilitate the formation of the BODIPY core.

3. Photophysical Properties

This compound exhibits significant photophysical properties that make it suitable for various applications:

- Absorption and Emission : The compound typically shows strong absorption in the visible region (around 500-600 nm) and emits fluorescence in the green to near-infrared range (around 650-700 nm), which is advantageous for deep tissue imaging.

- Stokes Shift : A large Stokes shift (the difference between absorption and emission wavelengths) enhances its utility in biological applications by minimizing reabsorption losses.

4.1 Cellular Uptake and Localization

Research indicates that this compound displays efficient cellular uptake, primarily localized within mitochondria and lysosomes. This localization is critical for applications in mitochondrial imaging and targeting cellular organelles involved in metabolic processes.

4.2 Metal Ion Sensing

The dipicolylamine groups confer the ability to selectively bind metal ions such as Zn(II). Studies have demonstrated that this compound can act as a fluorescent probe for detecting intracellular Zn(II) levels, which are crucial for various physiological processes.

- Detection Limit : The detection limit for Zn(II) ions using this probe is reported to be as low as 0.19 μM, making it highly sensitive for biological applications .

4.3 Cytotoxicity Studies

Preliminary cytotoxicity assays suggest that this compound exhibits low toxicity profiles in various cell lines, including HeLa cells. This characteristic is essential for its application in live-cell imaging and potential therapeutic uses.

5. Case Studies

Several studies have highlighted the practical applications of this compound:

- Cancer Imaging : In vivo studies using animal models have shown that this compound can effectively visualize tumor cells due to its selective accumulation in cancerous tissues.

- Therapeutic Applications : The introduction of functional groups has been explored to enhance the anticancer properties of BODIPY derivatives, combining imaging with therapeutic effects .

6. Comparative Analysis with Other Probes

| Property | This compound | Other BODIPY Probes |

|---|---|---|

| Fluorescence Emission | 650-700 nm | Varies (500-800 nm) |

| Metal Ion Binding | Yes (Zn(II)) | Varies |

| Cellular Uptake | High | Moderate to High |

| Cytotoxicity | Low | Varies |

7. Conclusion

This compound represents a promising tool in bioimaging and therapeutic contexts due to its favorable photophysical properties, low cytotoxicity, and ability to selectively bind metal ions. Ongoing research aims to further elucidate its mechanisms of action and expand its applications in biomedical sciences.

This compound exemplifies the potential of BODIPY derivatives in advancing our understanding of cellular processes and developing innovative diagnostic tools.

属性

IUPAC Name |

N-[(5,11-diethyl-2,2-difluoro-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-8-yl)methyl]-1-pyridin-2-yl-N-(pyridin-2-ylmethyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36BF2N5/c1-7-26-20(3)29-28(19-36(17-24-13-9-11-15-34-24)18-25-14-10-12-16-35-25)30-21(4)27(8-2)23(6)38(30)31(32,33)37(29)22(26)5/h9-16H,7-8,17-19H2,1-6H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHIHYFVFBBYNFL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)CN(CC4=CC=CC=N4)CC5=CC=CC=N5)C)CC)C)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36BF2N5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

515.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。